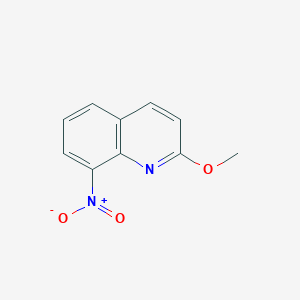

2-Methoxy-8-nitroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-methoxy-8-nitroquinoline |

InChI |

InChI=1S/C10H8N2O3/c1-15-9-6-5-7-3-2-4-8(12(13)14)10(7)11-9/h2-6H,1H3 |

InChI Key |

RLQXMCGBGSCICR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1 |

Origin of Product |

United States |

Contextual Significance of Substituted Quinoline Heterocycles in Chemical Sciences

Quinoline (B57606), a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, serves as a foundational scaffold in medicinal chemistry and materials science. rsc.orgijresm.comorientjchem.org Its derivatives, known as substituted quinolines, are of paramount importance due to their wide array of biological activities and diverse applications. rsc.orgbrieflands.commdpi.com The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast library of compounds with tailored properties. orientjchem.orgusm.edu

In the realm of chemical sciences, substituted quinoline heterocycles are recognized as "privileged structures" because they can interact with a multitude of biological targets. mdpi.com This has led to their development as potent therapeutic agents with applications including:

Antimalarial agents: Historically, quinine (B1679958), a naturally occurring quinoline alkaloid, was the primary treatment for malaria. rsc.org Synthetic derivatives like chloroquine (B1663885) and mefloquine (B1676156) have continued this legacy. rsc.org

Anticancer agents: Certain quinoline derivatives have demonstrated the ability to inhibit tumor growth, induce apoptosis (programmed cell death), and prevent angiogenesis (the formation of new blood vessels that feed a tumor). rsc.orgijresm.com

Antimicrobial and Antiviral agents: The quinoline framework is present in various antibacterial and antifungal drugs. ijresm.comoup.com Researchers have also explored their potential against a range of viruses, including HIV. usm.edunih.govscispace.com

Neuroprotective agents: Derivatives of 8-hydroxyquinoline (B1678124) are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by targeting metal ion interactions and oxidative stress. mdpi.comscispace.com

Analytical Chemistry: 8-Hydroxyquinoline and its derivatives are utilized as chelating agents and fluorescent chemosensors for the detection of various metal ions. scispace.comacs.org

The significance of these heterocycles stems from the ability of medicinal chemists to strategically modify the quinoline core, introducing different functional groups to enhance potency, selectivity, and pharmacokinetic properties. orientjchem.orgmdpi.com The development of efficient synthetic methodologies, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, has been crucial in accessing this chemical diversity. rsc.orgbrieflands.comiipseries.org

Research Landscape of Nitroquinoline and Methoxyquinoline Derivatives

The introduction of specific substituents, such as nitro (NO₂) and methoxy (B1213986) (OCH₃) groups, onto the quinoline (B57606) scaffold significantly influences the compound's chemical reactivity and biological profile. The research landscapes for these two classes of derivatives are both distinct and occasionally overlapping.

Nitroquinoline Derivatives

The nitro group is a strong electron-withdrawing group, which profoundly affects the electronic properties of the quinoline ring. This feature is central to the research and application of nitroquinolines.

Synthetic Precursors: Nitroquinolines are critical intermediates in the synthesis of other quinoline derivatives. mdpi.comchemicalbook.com The nitro group can be readily reduced to an amino group (NH₂), providing a gateway to a wide range of further functionalization, such as in the synthesis of 8-aminoquinolines. mdpi.comgoogle.com For example, 8-nitroquinoline (B147351) is a common starting material for producing 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124). chemicalbook.comgoogle.com

Biological Activity: The strong electron-deficient nature of nitroaromatic compounds is exploited in the design of bioreductive drugs. Some nitroquinolines exhibit activity against kinetoplastid parasites, the causative agents of diseases like leishmaniasis and trypanosomiasis. nih.gov Their mechanism often involves enzymatic reduction of the nitro group within the parasite to generate cytotoxic reactive nitrogen species. nih.gov

Photolabile Protecting Groups: Certain nitroquinoline derivatives have been investigated as photolabile "caging" groups. researchgate.net These molecules can be attached to a biologically active compound, rendering it inert. The active compound can then be released at a specific time and location by irradiation with light, offering precise control in biological experiments. researchgate.net

The synthesis of nitroquinolines typically involves the direct nitration of quinoline, which often yields a mixture of isomers, primarily 5-nitroquinoline (B147367) and 8-nitroquinoline. google.com More regioselective methods, like the Skraup synthesis starting from substituted nitroanilines, are also employed to achieve specific substitution patterns. brieflands.com

Methoxyquinoline Derivatives

The methoxy group, in contrast to the nitro group, is an electron-donating group. Its presence can influence a molecule's solubility, lipophilicity, and ability to form hydrogen bonds, which are all critical factors in drug design.

Antimalarial Research: The 6-methoxy substitution is a hallmark of many potent antimalarial compounds, including quinine (B1679958) and its synthetic analogs. rsc.orgsigmaaldrich.com 6-Methoxy-8-nitroquinoline (B1580621) is a key intermediate in the synthesis of the antimalarial drug primaquine (B1584692). sigmaaldrich.com

Fluorescent Probes: Methoxy-substituted quinolines are often used in the development of fluorescent probes for detecting biologically important species like nitric oxide. alfa-chemical.com

Anticancer and Antimicrobial Agents: Research has shown that methoxy-substituted quinolines possess significant anticancer and antimicrobial activities. atlantis-press.comacs.org For instance, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline serves as a key intermediate for synthesizing PI3K/mTOR inhibitors, a class of anticancer agents. atlantis-press.com

Synthesis of methoxyquinolines can be achieved through various routes, including the Skraup reaction with methoxy-substituted anilines or by introducing the methoxy group onto a pre-formed quinoline ring. orgsyn.org

| Feature | Nitroquinoline Derivatives | Methoxyquinoline Derivatives |

|---|---|---|

| Primary Role of Substituent | Strong electron-withdrawing, activates ring for nucleophilic attack, redox activity | Electron-donating, modifies solubility and lipophilicity, hydrogen bond acceptor |

| Key Research Applications | Synthetic intermediates (e.g., for aminoquinolines), bioreductive drugs (antiparasitic), photolabile protecting groups | Antimalarial drugs (e.g., primaquine synthesis), fluorescent probes, anticancer agents |

| Representative Compound Example | 8-Nitroquinoline | 6-Methoxyquinoline (a core part of quinine) |

| Common Synthetic Route | Direct nitration of quinoline; Skraup synthesis from nitroanilines | Skraup synthesis from methoxyanilines; Nucleophilic substitution |

Current Academic Research Trajectories and Potential of 2 Methoxy 8 Nitroquinoline

Direct Synthetic Routes to this compound

The direct synthesis of this compound can be efficiently achieved through the derivatization of pre-formed quinoline systems. These methods focus on the introduction of the methoxy group onto an 8-nitroquinoline (B147351) core.

Alkylation Reactions of 8-Nitrocarbostyril

The alkylation of 8-nitrocarbostyril, also known as 8-nitroquinolin-2(1H)-one, represents a primary pathway to 2-alkoxy-8-nitroquinolines. This process hinges on the tautomeric nature of the carbostyril (or quinolin-2-one) ring, which exists in equilibrium between a lactam and a lactim form. The oxygen atom of the lactim tautomer can be targeted by electrophiles, such as alkylating agents, to form O-alkylated products. While N-alkylation at the ring nitrogen is a competing reaction, conditions can be optimized to favor O-alkylation to produce the desired 2-methoxy derivative.

O-Methylation of 8-Nitroquinolin-2(1H)-one

A specific and well-documented method for synthesizing this compound and its derivatives is the O-methylation of the corresponding 8-nitroquinolin-2(1H)-one scaffold. nih.govacs.orgnih.gov This reaction is a direct application of the alkylation principle discussed previously.

In a typical procedure, the 8-nitroquinolin-2(1H)-one derivative is treated with a methylating agent in the presence of a base. A common and effective combination involves using methyl iodide as the methyl source and sodium hydride as the base. nih.govsci-hub.se The sodium hydride acts as a strong base to deprotonate the hydroxyl group of the lactim tautomer, forming a sodium salt which then readily reacts with methyl iodide in a nucleophilic substitution to yield the 2-methoxy product. For instance, the O-methylation of a 6-(trifluoromethyl)-8-nitroquinolin-2(1H)-one derivative using methyl iodide and sodium hydride has been reported to proceed with a yield of 69%. sci-hub.se

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 6-(Trifluoromethyl)-8-nitroquinolin-2(1H)-one | Methyl iodide, Sodium hydride | 2-Methoxy-6-(trifluoromethyl)-8-nitroquinoline | 69% |

Strategies for the Preparation of Related Nitroquinoline Scaffolds

Beyond the direct derivatization of the quinoline core, the construction of the nitroquinoline scaffold itself is a fundamental aspect of its chemistry. Classical organic reactions provide powerful tools for building the bicyclic quinoline system from simpler aromatic precursors.

Classical Quinoline Synthesis Reactions and their Variants

The Skraup synthesis, discovered in 1880, is a classic method for preparing quinolines. wikipedia.orgsmolecule.com The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, cyclization, and finally oxidation to form the quinoline ring.

Modifications of this reaction are employed to produce substituted nitroquinolines. Instead of starting with aniline, a substituted aniline, such as a nitroaniline or an alkoxyaniline, can be used. orgsyn.org For example, a well-established procedure for synthesizing 6-methoxy-8-nitroquinoline (B1580621) utilizes a modified Skraup reaction starting from 3-nitro-4-aminoanisole. orgsyn.org In this variant, arsenic pentoxide is used as the oxidizing agent in the presence of sulfuric acid. This specific modification has been optimized to produce the target compound, although it is noted for being a potentially violent reaction that requires careful temperature and addition control. orgsyn.org It has also been reported that using 85% phosphoric acid instead of sulfuric acid can yield 6-methoxy-8-nitroquinoline from 3-nitro-4-aminoanisole and acrolein. orgsyn.org

| Aniline Derivative | Reagents | Product | Note |

|---|---|---|---|

| 3-Nitro-4-aminoanisole | Glycerol, Arsenic pentoxide, Sulfuric acid | 6-Methoxy-8-nitroquinoline | Reaction requires strict temperature control (117-119°C). |

The Doebner-von Miller reaction is a versatile modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. google.comwikipedia.org This reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ, reacting with anilines in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid like hydrochloric acid or p-toluenesulfonic acid. wikipedia.orgiipseries.orgsynarchive.com

This method is particularly useful for synthesizing quinolines with substituents on the pyridine (B92270) ring. By choosing the appropriate α,β-unsaturated carbonyl compound and a substituted aniline (e.g., a nitroaniline), various nitroquinoline scaffolds can be constructed. nih.gov For instance, the reaction of p-nitroaniline with acetaldehyde (B116499) has been shown to produce 2-methyl-6-nitroquinoline. ijcps.com This approach offers a powerful strategy for building the core structure, which can then be further functionalized if necessary. The reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org

Friedländer and Pfitzinger Cyclizations for Substituted Quinoline Systems

The Friedländer annulation is a classical and straightforward method for synthesizing quinolines. organic-chemistry.org It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by an acid or base. organic-chemistry.org For the synthesis of a substituted quinoline like this compound, a potential Friedländer approach would involve the reaction of 2-amino-3-nitrobenzaldehyde (B1282706) with methoxyacetone. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. The use of various catalysts, including neodymium(III) nitrate (B79036) hexahydrate and molecular iodine, has been shown to produce functionalized quinolines efficiently. iipseries.org

The Pfitzinger reaction, another fundamental method, involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids. iipseries.orgwikipedia.org The mechanism begins with the base-catalyzed hydrolysis of the isatin amide bond, forming a keto-acid. wikipedia.org This intermediate then condenses with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to create the quinoline ring structure. wikipedia.org While this method is highly effective for producing quinoline-4-carboxylic acids, it is less direct for the synthesis of this compound, which lacks the carboxylic acid group at the 4-position. iipseries.org

| Reaction | Reactants | Product Type | Key Features |

| Friedländer Synthesis | o-aminoaryl aldehyde/ketone + α-methylene ketone/aldehyde | Substituted Quinolines | Direct formation of the quinoline ring; can be catalyzed by acids or bases. organic-chemistry.org |

| Pfitzinger Reaction | Isatin + Carbonyl Compound + Base | Quinoline-4-carboxylic acids | Proceeds via hydrolysis of isatin followed by condensation and cyclization. wikipedia.org |

Multicomponent Reaction (MCR) Approaches to Quinoline Derivatives

Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, allowing the construction of complex molecules like quinoline derivatives in a single, efficient step from three or more starting materials. rsc.orgrsc.org This approach is valued for its atom economy, convergence, and ability to rapidly generate diverse molecular scaffolds. rsc.orgrsc.orgbeilstein-journals.org

Several MCRs are employed for quinoline synthesis. A notable example is a three-component reaction involving anilines, aldehydes, and activated alkynes, which can be catalyzed by metal or organic catalysts to produce 2,3-disubstituted quinolines. rsc.org Another strategy utilizes anilines, aldehydes, and ketones. rsc.orgrsc.org The Povarov reaction, a [4+2] cycloaddition of an imine with an electron-rich alkene, is a prominent MCR for generating complex tetrahydroquinolines, which can subsequently be oxidized to the corresponding aromatic quinolines. rsc.orgbeilstein-journals.org The versatility of MCRs allows for the tailored introduction of various functional groups, making them highly suitable for creating diverse libraries of quinoline derivatives. rsc.org

| MCR Type | Components | Catalyst Example | Product |

| Povarov-type | Anilines, Aldehydes, Alkenes | Camphor sulphonic acid (CSA) | 4-Aryl quinolines rsc.org |

| Tandem Reaction | 2-Aminobenzonitriles, Arylboronic acids, Ketones | Palladium catalyst | Poly-substituted quinolines rsc.org |

| Mannich-type | o-Amino benzaldehyde, Ketone, 2-Methylindole | Boron trifluoride | Quinoline-fused 1-benzazepines rsc.org |

Regioselective Nitration Protocols for Quinoline Systems

The introduction of a nitro group at a specific position on the quinoline ring is a critical step in the synthesis of nitroquinoline derivatives. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the existing substituents on the quinoline core.

For the synthesis of 8-nitroquinolines, the nitration of quinoline N-oxide is a key strategy. The nitration of quinoline 1-oxide in an acidic medium, such as a mixture of trifluoromethanesulfonic acid (TFSA) and trifluoroacetic acid (TFA), results in the formation of both 5-nitro and 8-nitro isomers. jst.go.jp The ratio of these isomers can be influenced by the acidity of the reaction medium, with higher acidity favoring nitration at the 5-position. jst.go.jp

An alternative metal-free approach utilizes tert-butyl nitrite (B80452) as both the nitro source and oxidant for the C-3 nitration of quinoline N-oxides, demonstrating high regioselectivity through a free radical process. rsc.orgrsc.org For substrates like 8-aminoquinoline (B160924) amides, selective nitration at the C5 position can be achieved using catalysts such as cobalt or copper salts, although regioselectivity can sometimes be a challenge, with mixtures of C5 and C7 nitrated products being formed. mdpi.com A specific synthesis of 2-chloro-8-nitroquinoline (B1580705) derivatives has been achieved through the direct nitration of the corresponding 2-chloroquinoline (B121035) precursor. nih.gov

| Substrate | Nitrating Agent/System | Position(s) Nitrated | Reference |

| Quinoline 1-Oxide | TFSA-TFA system | 5- and 8-positions | jst.go.jp |

| Quinoline N-Oxides | tert-Butyl nitrite | 3-position | rsc.orgrsc.org |

| 8-Aminoquinoline amides | Co(NO₃)₂·6H₂O / tBuONO | C5- and C7-positions | mdpi.com |

| 2-Chloro-4-methylquinoline | Nitrating mixture | 8-position | nih.gov |

| 2-Chloro-8-methoxyquinoline | Conc. HNO₃ / Conc. H₂SO₄ | 5-position | bsu.edu |

Derivatization from 2-Chloroquinoline Precursors

A common and effective strategy for synthesizing 2-methoxyquinoline (B1583196) derivatives involves the nucleophilic aromatic substitution of a 2-chloroquinoline precursor. The chlorine atom at the 2-position of the quinoline ring is activated towards substitution by nucleophiles, providing a versatile handle for introducing a variety of functional groups. nih.gov

To synthesize this compound, the key intermediate is 2-chloro-8-nitroquinoline. This precursor can be obtained through the nitration of 2-chloroquinoline. The subsequent reaction of 2-chloro-8-nitroquinoline with a methoxide (B1231860) source, such as sodium methoxide in methanol, results in the displacement of the chloride ion by the methoxy group to yield the final product. This method is widely applicable for the synthesis of various 2-alkoxy and 2-aryloxy quinolines. The reactivity of the 2-chloro group is demonstrated in its conversion to other functional groups, such as the formation of 2-amino derivatives when reacted with ammonia. google.com

Emerging Synthetic Techniques for Quinoline Systems

Microwave-Assisted Organic Synthesis of Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient technology for the synthesis of heterocyclic compounds, including quinolines. benthamdirect.com This technique often leads to significant reductions in reaction times, increased product yields, and simpler experimental procedures compared to conventional heating methods. benthamdirect.comnih.gov

MAOS has been successfully applied to various classical and modern quinoline syntheses. For instance, the Pfitzinger reaction, when performed under microwave irradiation, allows for the rapid and efficient synthesis of quinoline-4-carboxylic acids from isatins and ketones. tandfonline.com Similarly, multicomponent reactions to form complex quinoline structures can be accelerated using microwaves. lew.ro A one-pot, microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl₃ has been developed, offering a fast and high-yielding route to these important intermediates. asianpubs.org The significant advantages of shorter reaction times and often improved yields make MAOS a valuable tool for the rapid generation of quinoline libraries. nih.gov

Lewis Acid Catalysis in Quinoline Formation

Lewis acid catalysis plays a crucial role in the synthesis of quinolines by activating reactants and facilitating key bond-forming steps. tandfonline.com Their application can lead to milder reaction conditions, improved yields, and enhanced selectivity. tandfonline.comresearchgate.net

In the context of the Friedländer synthesis, various Lewis acids, including indium triflate (In(OTf)₃), magnesium chloride (MgCl₂), and cupric nitrate (Cu(NO₃)₂), have been shown to be effective catalysts. tandfonline.comrsc.org In(OTf)₃, in particular, has demonstrated high efficacy for the selective formation of the desired quinoline products under solvent-free conditions. rsc.org Lewis acids are also integral to MCRs like the Povarov reaction, which uses catalysts such as gadolinium triflate or aluminum chloride to promote the [4+2] cycloaddition, leading to the formation of tetrahydroquinolines. nih.govsci-rad.com The use of Lewis acids provides a powerful method for controlling the outcome of quinoline syntheses, enabling the efficient construction of complex and functionally diverse quinoline scaffolds. tandfonline.comclockss.org

Transformations Involving the Nitro Functionality

The nitro group of this compound is a key site for chemical transformations, most notably reduction to form the corresponding aminoquinoline.

Reductive Pathways to Aminoquinolines

The conversion of the nitro group to an amine is a fundamental reaction in the synthesis of various biologically important molecules. This reduction can be achieved through several methods, including catalytic hydrogenation and chemical reduction. google.comacs.org

One common approach involves the use of reducing agents like stannous chloride (SnCl₂) or iron (Fe) in the presence of an acid. mdpi.commiguelprudencio.com For instance, 6-methoxy-8-nitroquinoline can be effectively reduced to 6-methoxyquinolin-8-amine using SnCl₂. mdpi.com Another established method is catalytic hydrogenation, often employing catalysts such as Raney nickel with a hydrogen source like hydrazine (B178648) hydrate (B1144303). prepchem.com A visible-light-photocatalyzed reduction using [Ru(bpy)₃]²⁺ as a photocatalyst and ascorbic acid as a reductant has also been developed for the conversion of nitro N-heteroaryls to their corresponding anilines. acs.org

The general mechanism for nitro group reduction involves a series of two-electron steps, proceeding through nitroso and hydroxylamino intermediates before yielding the final amine. nih.gov The choice of reducing agent and reaction conditions can be tailored to optimize the yield and purity of the resulting 8-amino-2-methoxyquinoline.

Nucleophilic Substitution Reactions on the Quinoline Core

The electron-withdrawing nature of the nitro group in this compound activates the quinoline ring towards nucleophilic attack. This allows for the direct substitution of hydrogen atoms on the aromatic core through specific reaction pathways.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of nitroaromatic compounds. organic-chemistry.org This reaction allows for the introduction of a nucleophile, typically a carbanion with a leaving group, onto the aromatic ring, usually at a position ortho or para to the nitro group. organic-chemistry.orgresearchgate.net

The mechanism of VNS involves the initial addition of the nucleophile to an electron-deficient carbon of the nitroarene, forming a σ-adduct (also known as a Meisenheimer complex). nih.gov This is followed by a base-induced β-elimination of a leaving group from the attacking nucleophile, leading to the substitution product. organic-chemistry.org For 8-nitroquinolines, VNS reactions have been shown to occur, leading to the introduction of substituents at positions ortho or para to the nitro group. researchgate.netcdnsciencepub.com For example, the amination of 8-nitroquinoline using 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in the presence of a strong base like potassium tert-butoxide proceeds via a VNS mechanism to yield amino-substituted quinolines. researchgate.net

Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another important reaction for the functionalization of electron-deficient aromatic compounds. arkat-usa.org Similar to VNS, the reaction begins with the formation of a σH-adduct between the nitroarene and a nucleophile. nih.govcardiff.ac.uk However, in ONSH, the subsequent step involves the oxidation of this adduct by an external oxidizing agent, leading to the removal of a hydride ion and the formation of the substitution product. arkat-usa.orgresearchgate.net

Various oxidizing agents can be employed in ONSH reactions, including potassium permanganate (B83412) (KMnO₄) and dimethyldioxirane (B1199080) (DMD). arkat-usa.orgresearchgate.net The ONSH reaction of nitroarenes with stabilized carbanions is a valuable tool for introducing functionalized alkyl substituents into aromatic rings. arkat-usa.org For instance, the reaction of nitromethane (B149229) anion with 8-nitroquinoline can lead to the formation of nitromethyl nitroarenes, likely through the oxidation of the intermediate σH-adduct by atmospheric oxygen. psu.edu

Electrophilic Aromatic Substitution Reactions

While the nitro group deactivates the quinoline ring towards electrophilic attack, specific conditions can still facilitate regioselective substitution reactions, particularly halogenation.

Regioselective Halogenation Studies (e.g., Iodination, Bromination)

The introduction of halogen atoms onto the this compound scaffold is a valuable transformation for further synthetic modifications.

Iodination: The regioselective iodination of quinoline derivatives has been achieved using various methods. For 8-nitroquinoline, iodination can be directed to the C3 position. rsc.org One method employs molecular iodine in the presence of an oxidant like tert-butylhydroperoxide (TBHP). researchgate.netrsc.org Another protocol utilizes potassium persulfate (K₂S₂O₈) and sodium iodide. rsc.org These reactions often proceed through a radical pathway, where the in-situ generated iodine radical attacks the quinoline ring. rsc.orgresearchgate.net For instance, 6-methoxy-8-nitroquinoline has been selectively iodinated at the C3 position in high yield. researchgate.netrsc.org

Bromination: The bromination of 8-substituted quinolines can be influenced by the nature of the substituent at the 8-position and the reaction conditions. acgpubs.orgresearchgate.net For 8-methoxyquinoline, bromination with molecular bromine has been shown to be regioselective, affording the 5-bromo derivative. acgpubs.orgresearchgate.net In the case of 6-methoxy-8-nitroquinoline, bromination has been accomplished using bromine and iron, leading to the formation of 5-bromo-6-methoxy-8-nitroquinoline. miguelprudencio.com

Radical-Mediated Functionalizations

Radical reactions offer powerful methods for C-H functionalization, allowing for the introduction of alkyl groups onto heterocyclic cores that might be challenging to achieve through traditional ionic pathways.

A highly effective method for the direct alkylation of the electron-deficient quinoline ring is the silver-catalyzed radical oxidative decarboxylation. While studies specifically detailing this compound are not prevalent, extensive research on the isomeric 6-methoxy-8-nitroquinoline demonstrates a highly regiospecific reaction that introduces a tert-butyl group at the C-2 position. google.com This transformation is typically initiated by the thermal decomposition of a persulfate, which oxidizes Ag(I) to Ag(II). The Ag(II) species then facilitates the decarboxylation of a carboxylic acid, such as trimethylacetic acid, to generate a tert-butyl radical. This radical subsequently attacks the electron-poor quinoline ring.

The reaction is efficient, proceeding under acidic conditions at elevated temperatures. For instance, treating 6-methoxy-8-nitroquinoline with trimethylacetic acid in the presence of silver nitrate and ammonium (B1175870) persulfate produces 2-tert-butyl-6-methoxy-8-nitroquinoline. google.com This process highlights a robust method for installing bulky alkyl groups on the quinoline nucleus, a strategy employed in medicinal chemistry to block metabolic pathways. google.com

Table 1: Conditions for Silver-Catalyzed Radical Oxidative Decarboxylation

| Substrate | Reagents | Catalyst | Solvent/Acid | Temperature | Product |

|---|---|---|---|---|---|

| 6-Methoxy-8-nitroquinoline | Trimethylacetic acid, Ammonium persulfate | Silver Nitrate | CH₃CN / 10% H₂SO₄ | 70-80 °C | 2-tert-Butyl-6-methoxy-8-nitroquinoline |

Cross-Coupling and Annulation Reactions

Palladium-catalyzed reactions are fundamental tools for constructing complex molecular architectures from functionalized quinoline precursors.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex. wikipedia.orgresearchgate.net This reaction is central to the synthesis of biaryl compounds and other conjugated systems. researchgate.net The general mechanism involves three key steps: oxidative addition of the organohalide to a Pd(0) catalyst, transmetalation of the organic group from the boron compound to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wikipedia.orgmdpi.com

While a bromo- or iodo-substituted this compound would be the ideal substrate for such a reaction, studies on related quinoline systems demonstrate the feasibility of this approach. For example, palladium catalysts have been effectively used for the Suzuki coupling of various bromo- and chloro-quinolines with arylboronic acids. researchgate.netuis.no The efficiency of these couplings often depends on the choice of palladium catalyst, ligands, base, and solvent system. mdpi.comorganic-chemistry.org This methodology provides a powerful route to aryl-substituted quinolines, which are important scaffolds in materials science and medicinal chemistry. researchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Quinolines

| Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Aryl/Vinyl Halide | Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonate or Phosphate base | Toluene, Dioxane, or DMF | Biaryl or Styrene derivative |

| Aryl Chloride | Arylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Toluene | Biaryl derivative |

Intramolecular Cyclization to Fused Heterocyclic Systems (e.g., Indoloquinolines)

The synthesis of fused heterocyclic systems, such as indoloquinolines, often relies on intramolecular cyclization reactions of appropriately substituted quinoline precursors. mdpi.comresearchgate.net These complex scaffolds are present in numerous bioactive natural products. nih.gov One strategy involves the reduction of a nitro group on the quinoline ring to an amine, followed by a subsequent cyclization step. For example, the synthesis of quindoline (B1213401) can be achieved through the reduction of a 3-nitroquinoline (B96883) derivative, followed by a Buchwald-Hartwig cyclization.

Another powerful method is N-chlorosuccinimide (NCS)-mediated intramolecular cyclization, which can form a new carbon-nitrogen bond to construct the fused ring system. mdpi.com This electrophilic cyclization has been used to access the indolo[2,3-b]quinolone core. mdpi.comnih.gov These synthetic strategies showcase the utility of the nitroquinoline framework as a precursor for building more complex, polycyclic aromatic systems. researchgate.net

Reactivity of the Methoxy Group

The methoxy group on a quinoline ring, particularly at the C-2 or C-4 positions, is known to be susceptible to nucleophilic aromatic substitution. This reactivity is due to the electron-withdrawing nature of the heterocyclic nitrogen atom, which activates these positions towards attack by nucleophiles. It is generally recognized that a leaving group at the 2-position of a quinoline ring is more readily displaced than one at the 4-position, although this can be influenced by other substituents. clockss.org

Studies on related methoxy-quinolines have shown that the methoxy group can be displaced by various nucleophiles. For example, the methoxy group on a 4-O-aryl quinoline derivative was shown to be displaced by the biological nucleophile glutathione, forming a quinoline thioether. researchgate.net In other systems, heating with amines can lead to the displacement of a methoxy group to form the corresponding amino-quinoline derivative. This susceptibility to nucleophilic displacement makes the methoxy group a useful handle for further functionalization of the quinoline core.

Computational and Theoretical Chemical Studies of 2 Methoxy 8 Nitroquinoline

Quantum Chemical Characterization of the Chemical Compound

The quantum chemical characterization of a molecule like 2-Methoxy-8-nitroquinoline would typically involve a suite of computational methods to predict its properties. These methods are grounded in the principles of quantum mechanics and provide insights that are often complementary to experimental data.

Density Functional Theory (DFT) Based Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. DFT has been successfully applied to a wide range of quinoline (B57606) derivatives to predict their geometric, vibrational, and electronic properties with a high degree of accuracy. For this compound, a DFT-based analysis would be the cornerstone of its theoretical characterization.

The first step in a DFT analysis is the optimization of the molecular geometry to find the lowest energy arrangement of the atoms. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

For this compound, one would expect the quinoline core to be largely planar, with the methoxy (B1213986) and nitro groups potentially exhibiting some rotation. A detailed conformational analysis would explore the potential energy surface associated with the rotation of these substituent groups to identify the most stable conformer(s).

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) (Note: The following data is illustrative and not based on a specific published study for this exact molecule. It is intended to represent the type of data that would be generated from a DFT calculation.)

| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle | Bond Angle (°) |

| Bond Lengths | C2-O | 1.360 | Bond Angles | C3-C2-N1 | 123.5 |

| O-C(methoxy) | 1.430 | C2-O-C(methoxy) | 118.0 | ||

| C8-N(nitro) | 1.480 | C7-C8-N(nitro) | 119.0 | ||

| N(nitro)-O1 | 1.230 | O1-N(nitro)-O2 | 125.0 |

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the normal modes of vibration of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

The calculated vibrational frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. This comparison helps to validate the accuracy of the computational model and aids in the assignment of the observed spectral bands to specific vibrational modes. For this compound, characteristic vibrational modes would include the stretching of the C-O-C bonds of the methoxy group, the symmetric and asymmetric stretching of the NO2 group, and various vibrations associated with the quinoline ring.

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound (Illustrative) (Note: This table is for illustrative purposes and does not represent experimentally verified or calculated data for this specific molecule.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3100-3000 | ~3050 | ~3050 | C-H stretching |

| νas(NO₂) | ~1530 | ~1525 | ~1525 | Asymmetric NO₂ stretching |

| νs(NO₂) | ~1350 | ~1345 | ~1345 | Symmetric NO₂ stretching |

| ν(C-O) methoxy | ~1250 | ~1245 | ~1245 | C-O stretching |

| Ring vibrations | 1600-1400 | Multiple bands | Multiple bands | Quinoline ring stretching |

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. For this compound, the presence of the electron-donating methoxy group and the electron-withdrawing nitro group would significantly influence the energies and distributions of the HOMO and LUMO.

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative) (Note: The following data is hypothetical and for illustrative purposes only.)

| Property | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Gap | 3.70 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) indicate areas that are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the nitro group and the methoxy group, as well as the nitrogen atom of the quinoline ring. Positive potentials might be expected around the hydrogen atoms.

Local reactivity descriptors, derived from conceptual DFT, provide a more quantitative measure of the reactivity of different sites within a molecule. These descriptors include the Fukui functions, which indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

By analyzing the Fukui functions, one can predict the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, these descriptors would help to quantify the influence of the methoxy and nitro substituents on the reactivity of the various carbon and nitrogen atoms in the quinoline ring.

Natural Bond Orbital (NBO) Analysis

Table 1: Hypothetical NBO Analysis Data for this compound (Note: This table is illustrative and not based on published experimental data.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O1 | σ(C2-C3) | 5.2 |

| π(C5=C6) | π(N2=O3) | 2.8 |

| π(C7=C8) | π*(N2=O4) | 3.1 |

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO response of a molecule by calculating its polarizability (α) and hyperpolarizability (β). For this compound, the presence of both an electron-donating group (-OCH3) and an electron-withdrawing group (-NO2) on the quinoline scaffold suggests a potential for significant NLO activity due to intramolecular charge transfer. Theoretical calculations would quantify the dipole moment, polarizability, and first-order hyperpolarizability to assess its potential as an NLO material.

Table 2: Hypothetical NLO Properties of this compound (Note: This table is illustrative and not based on published experimental data.)

| Property | Value |

| Dipole Moment (μ) | 4.5 D |

| Mean Polarizability (α) | 25 x 10-24 esu |

| First Hyperpolarizability (β) | 150 x 10-30 esu |

Advanced Electron Density Analysis

Reduced Gradient Density (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. An RDG analysis of this compound would map these interactions within the molecule and between neighboring molecules in a condensed phase. This provides a visual understanding of the regions where attractive and repulsive forces are dominant, which is crucial for predicting crystal packing and intermolecular interactions.

The Electron Localization Function (ELF) is a method for mapping the electron localization in a molecule. It provides a visual representation of the regions where electron pairs are likely to be found, such as in covalent bonds and lone pairs. For this compound, an ELF study would clearly delineate the bonding patterns and the distribution of electron density, highlighting the effects of the substituent groups on the aromatic system.

Similar to ELF, the Localized Orbital Locator (LOL) is another tool for visualizing electron localization. It is particularly useful for identifying regions of high kinetic energy due to electron localization. LOL computations for this compound would complement the ELF analysis, offering a different perspective on the electronic structure and bonding within the molecule.

Theoretical Electronic Spectra Calculations and Solvatochromic Effects

Theoretical calculations can predict the electronic absorption spectra (UV-Vis spectra) of a molecule. For this compound, these calculations would identify the wavelengths of maximum absorption and the nature of the electronic transitions involved. Furthermore, by performing these calculations in the presence of different solvent models, the solvatochromic effects can be investigated. This would reveal how the polarity of the solvent influences the electronic transitions, providing valuable information for potential applications in sensing and as a dye.

Table 3: Hypothetical Theoretical Electronic Spectra Data for this compound (Note: This table is illustrative and not based on published experimental data.)

| Solvent | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| Gas Phase | 350 | 0.45 | HOMO -> LUMO |

| Ethanol (B145695) | 365 | 0.48 | HOMO -> LUMO |

| Acetonitrile | 362 | 0.47 | HOMO -> LUMO |

Thermodynamic Parameters for Chemical Transformations (e.g., Gibbs Free Energy of Reaction in Solution)

Computational studies on quinoline derivatives provide valuable thermodynamic data. For instance, investigations into related compounds like 2-Methyl-8-nitroquinoline (B1328908) have involved the calculation of thermodynamic properties such as heat capacity, entropy, and enthalpy at various temperatures. researchgate.net While specific Gibbs free energy of reaction in solution for this compound is not extensively documented in publicly available literature, the standard practice involves quantum mechanical calculations, often using Density Functional Theory (DFT), to predict these parameters. These calculations can determine the spontaneity and equilibrium position of chemical reactions involving the compound in a solution phase, which is critical for understanding its stability and reactivity in a biological environment. For other quinoline derivatives, such as 2-methylquinoline and 8-methylquinoline, standard molar entropies, enthalpies, and Gibbs free energies of formation have been derived at temperatures ranging from 298.15 K to 700 K, showcasing the methodologies applied in this area of research. nist.gov

Table 1: Calculated Thermodynamic Properties for a Related Quinoline Derivative (2-Methyl-8-nitroquinoline) (Note: This data is for a structurally similar compound and is presented to illustrate the types of thermodynamic parameters calculated in such studies.)

| Thermodynamic Property | Value |

| First order hyperpolarizability | 2.3854 x 10⁻³⁰ esu researchgate.net |

| Heat Capacity (C) | Varies with temperature |

| Entropy (S) | Varies with temperature |

| Enthalpy (H) | Varies with temperature |

Structure-Activity Relationship (SAR) and Cheminformatic Modeling

The relationship between the chemical structure of quinoline derivatives and their biological activity is a key area of investigation, employing advanced cheminformatic models to guide drug discovery efforts.

3D-Quantitative Structure-Activity Relationship (QSAR) Model Development

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are pivotal in drug design, offering predictive insights into the biological activity of novel compounds. nih.gov For quinoline derivatives, these models have been successfully developed to understand their antitumor, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.netmdpi.com The process involves aligning a series of related compounds and correlating their molecular fields (steric and electrostatic) with their known biological activities.

A typical 3D-QSAR study on quinoline derivatives would result in a statistically significant model, often with a high squared correlation coefficient (r²) and a robust cross-validated correlation coefficient (q²). For example, a 3D-QSAR study on quinoline-based P-selectin inhibitors yielded a CoMFA model with an r² of 0.863 and a q² of 0.589. nih.gov Similarly, a study on tetrahydroquinoline derivatives as LSD1 inhibitors reported a CoMFA model with a q² of 0.778 and a predictive r² of 0.709. mdpi.com These models are then used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and further testing. nih.govmdpi.com

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that generates a quantitative model by relating the biological activity of a set of molecules to their steric and electrostatic fields. researchgate.netnih.gov In studies involving quinoline derivatives, CoMFA has been instrumental in elucidating the structural requirements for their biological activity. nih.govnih.gov

The output of a CoMFA study is typically represented by contour maps, which visualize the regions around the molecule where modifications to the steric and electrostatic properties would likely lead to an increase or decrease in activity. For instance, a CoMFA study on fluroquinolone derivatives with anti-inflammatory activity revealed the importance of steric and electrostatic fields for their biological function. researchgate.net In another study on quinoline derivatives as mGluR1 antagonists, the CoMFA model showed a good correlation between the inhibitory activities and the steric and electrostatic molecular fields, yielding a q² value of 0.827 and an r² value of 0.990. nih.gov These insights are invaluable for the rational design of more potent and selective analogs. nih.gov

Table 2: Statistical Parameters from 3D-QSAR/CoMFA Studies on Quinoline Derivatives

| Study Subject | Model | q² | r² |

| Quinoline-based P-selectin inhibitors | CoMFA | 0.589 | 0.863 nih.gov |

| Quinoline derivatives as mGluR1 antagonists | CoMFA | 0.827 | 0.990 nih.gov |

| Tetrahydroquinoline derivatives as LSD1 inhibitors | CoMFA | 0.778 | Not Reported mdpi.com |

| Fluroquinolone derivatives (anti-inflammatory) | CoMFA | 0.554 | 0.962 researchgate.net |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic and interactive view of the compound, allowing for a detailed exploration of its binding modes and conformational stability.

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org For this compound and its analogs, molecular docking simulations are employed to understand their interactions with biological targets, such as enzymes and receptors.

A study on the closely related compound, 6-Methoxy-8-nitroquinoline (B1580621) hydrogen sulfate, utilized molecular docking to investigate its inhibitory action against human p38a Mitogen-activated protein kinase 14, a target associated with cervical cancer. tandfonline.com Such studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. tandfonline.comnih.gov The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. For instance, in a study of 2H-thiopyrano[2,3-b]quinoline derivatives, binding affinities against the CB1a protein ranged from -5.3 to -6.1 kcal/mol. semanticscholar.orgnih.gov This information is crucial for understanding the mechanism of action and for designing derivatives with improved binding affinity. tandfonline.com

Molecular Dynamics Simulations for System Stability and Conformational Changes

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes. nih.govnih.gov By simulating the motions of atoms and molecules over time, MD can reveal how a compound like this compound behaves in a dynamic biological environment.

In the context of quinoline derivatives, MD simulations have been used to assess the stability of the ligand within the binding pocket of its target protein. mdpi.com These simulations can confirm the binding mode predicted by molecular docking and provide a more detailed understanding of the interactions that contribute to the stability of the complex. nih.gov Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess the stability of the system and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein-ligand complex. These computational experiments are essential for validating docking results and for providing a more accurate representation of the molecular interactions. mdpi.comnih.gov

Electrochemical Property Prediction and Correlation

The electrochemical properties of this compound, particularly its redox potential, are crucial in understanding its reactivity and potential applications, for instance, in the context of bioactivated molecules. The interplay between the electron-donating methoxy group at the 2-position and the electron-withdrawing nitro group at the 8-position on the quinoline scaffold significantly influences the molecule's ability to accept electrons.

Research into the structure-activity relationships of nitroaromatic compounds has facilitated the correlation of experimentally measured redox potentials with computational predictions. For this compound, the redox potential has been determined experimentally and can be contextualized by computational studies aimed at designing derivatives with a wide range of electrochemical properties.

A study focused on novel 8-nitroquinolin-2(1H)-ones as antikinetoplastid molecules measured the reduction potential of this compound using cyclic voltammetry in dimethyl sulfoxide (DMSO). nih.gov The redox potential, corresponding to the one-electron reduction of the nitro group to a radical anion, was determined to be -0.93 V . nih.govnih.gov

This experimental value is part of a broader investigation into how structural modifications on the quinoline ring affect the redox potential. For instance, the parent compound, 8-nitroquinoline (B147351), exhibits a redox potential of -0.84 V. nih.gov The introduction of a lactam function at the 2-position, as seen in 8-nitroquinolin-2(1H)-one, leads to a significant increase in the redox potential to -0.54 V. nih.gov This increase is attributed to an intramolecular hydrogen bond between the lactam group and the nitro group. nih.govnih.gov

The O-methylation of 8-nitroquinolin-2(1H)-one to form this compound results in a drastic decrease in the redox potential from -0.54 V back to -0.93 V. nih.govnih.gov This significant shift is primarily due to the removal of the intramolecular hydrogen bond upon methylation of the lactam. nih.gov This demonstrates a strong correlation between the molecular structure and the experimentally observed electrochemical properties.

While specific computational values for the redox potential of this compound are not detailed in the available literature, the broader study employed computational chemistry to design a set of derivatives with a wide spectrum of redox potentials, ranging from -1.1 V to -0.45 V. nih.gov This approach underscores the utility of theoretical calculations in predicting the electrochemical behavior of this class of compounds and in guiding the synthesis of molecules with desired redox properties. The experimental data for this compound fits within this computationally explored range, validating the predictive power of the theoretical models used in that research.

The following table summarizes the experimental redox potentials of this compound and related compounds, highlighting the structural effects on their electrochemical properties.

| Compound | Redox Potential (V) | Measurement Technique | Solvent |

| This compound | -0.93 | Cyclic Voltammetry | DMSO |

| 8-Nitroquinoline | -0.84 | Cyclic Voltammetry | DMSO |

| 8-Nitroquinolin-2(1H)-one | -0.54 | Cyclic Voltammetry | DMSO |

Derivatization and Structural Modification Strategies Based on 2 Methoxy 8 Nitroquinoline

Synthesis of Analogues with Substituent Variations (e.g., on the quinoline (B57606) ring or nitro/methoxy (B1213986) groups)

The synthesis of analogues of 2-methoxy-8-nitroquinoline involves strategic modifications to the quinoline ring, the nitro group, and the methoxy group to modulate the molecule's physicochemical and biological properties. vulcanchem.com

Quinoline Ring Substitutions:

Alkylation and Arylation: The quinoline core can be substituted at various positions. For instance, the introduction of a tert-butyl group at the C-2 position can be achieved through a silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid. chalcogen.ro

Halogenation: Selective halogenation at specific positions of the quinoline ring can be performed. For example, using N-bromosuccinimide (NBS) allows for the introduction of a bromine atom. nih.gov

Styryl Derivatives: Condensation of the methyl group of 2-methyl-8-nitroquinoline (B1328908) with various substituted aldehydes in acetic anhydride (B1165640) yields styryl derivatives. acs.org

Modifications of the Methoxy Group:

Demethylation: The methoxy group can be converted to a hydroxyl group using reagents like hydrobromic acid (HBr) or boron tribromide (BBr3). researchgate.net This transformation is significant as the resulting hydroxyl group can introduce hydrogen-bonding capabilities. acs.orgmdpi.com

Alkoxy Group Variation: The methoxy group can be replaced with other alkoxy groups (e.g., ethoxy, propoxy, butoxy) to alter the lipophilicity and steric bulk of the molecule. chalcogen.roacs.org

Modifications of the Nitro Group:

Positional Isomers: The position of the nitro group on the quinoline ring significantly influences the molecule's properties. Analogues with the nitro group at positions other than C-8, such as 5-nitro or 6-nitro, are synthesized to study these effects. bsu.eduresearchgate.net

Dinitration: Under certain conditions, dinitration of the quinoline ring can occur, leading to the formation of dinitroquinoline derivatives. bsu.edu

A variety of synthetic methods are employed to create these analogues. The Skraup synthesis is a classic method for constructing the quinoline ring system from anilines and α,β-unsaturated carbonyl compounds. nih.govmdpi.com Palladium-catalyzed cross-coupling reactions are also utilized for introducing aryl or other substituents. researchgate.net

Table 1: Examples of this compound Analogues and Synthetic Strategies

| Analogue Type | Synthetic Strategy | Starting Material Example | Reagents | Resulting Analogue Example |

| Ring Substitution | Skraup Synthesis | 4-methoxy-2-nitroaniline, 2-butenal | - | 2-methyl-6-methoxy-8-nitroquinoline nih.gov |

| Ring Substitution | Halogenation | 8-nitroquinolin-2(1H)-one | NBS, AIBN, CCl4 | 3-bromo-8-nitroquinolin-2(1H)-one nih.gov |

| Methoxy Variation | Demethylation | 6-methoxy-2,4,5-tris(dimethylamino)quinoline | HBr or BBr3 | 6-hydroxy or 8-hydroxy derivatives researchgate.net |

| Nitro Variation | Nitration | 2-Chloro-8-methoxyquinoline | Conc. H2SO4, Conc. HNO3 | 2-Chloro-8-methoxy-5-nitroquinoline bsu.edu |

Functional Group Interconversions (e.g., Nitro to Amino)

A key functional group interconversion for this compound is the reduction of the nitro group to an amino group, yielding 8-amino-2-methoxyquinoline and its derivatives. This transformation is crucial as the resulting amino group serves as a handle for further synthetic elaborations and is often a key pharmacophore in biologically active molecules. mdpi.comscribd.com

The reduction of the nitro group can be accomplished using various reducing agents and conditions. nih.gov Common methods include:

Catalytic Hydrogenation: This method employs a catalyst, such as Raney nickel, in the presence of hydrogen gas. acs.orgresearchgate.net It is often a clean and efficient method.

Metal-Acid Systems: Combinations like tin(II) chloride (SnCl2) in ethanol (B145695) or iron filings in acetic acid are effective for this reduction. mdpi.comgoogle.com Zinc dust in the presence of acetic acid or hydrochloric acid has also been shown to be effective. researchgate.net

Hydrazine (B178648) Hydrate (B1144303): In some cases, hydrazine hydrate in the presence of a catalyst like Raney nickel is used. google.com

The choice of reducing agent can depend on the presence of other functional groups in the molecule to avoid their unintended reduction. The resulting 8-aminoquinoline (B160924) derivatives are versatile intermediates for synthesizing a wide range of compounds. google.com For example, they can be alkylated at the amino group or used in coupling reactions to build more complex molecular architectures. google.comlookchem.com

Table 2: Reagents for Nitro to Amino Group Interconversion

| Reagent | Conditions | Reference |

| Raney Nickel, H2 | Ethanol, 45 psi | acs.orgresearchgate.net |

| SnCl2·2H2O | Ethanol, room temperature | mdpi.com |

| Iron filings | Acetic acid | google.com |

| Zinc | Acetic acid or Hydrochloric acid | researchgate.net |

| Hydrazine hydrate, Raney Nickel | Toluene-ethanol | google.com |

Integration into Hybrid Molecular Architectures (e.g., Quinoline-Tetrazole Hybrids)

The strategy of creating hybrid molecules involves covalently linking the this compound scaffold (or its derivatives) with other pharmacologically relevant moieties to generate novel compounds with potentially synergistic or enhanced activities. researchgate.net A notable example is the synthesis of quinoline-tetrazole hybrids. mdpi.com

Tetrazoles are five-membered heterocyclic rings that are considered bioisosteres of carboxylic acids and can participate in various biological interactions. nih.gov The synthesis of quinoline-tetrazole hybrids often starts with a derivative of this compound, typically the corresponding 8-aminoquinoline. mdpi.com

One synthetic route to quinoline-tetrazole hybrids involves the Ugi-azide reaction. mdpi.comresearchgate.net This is a one-pot, multi-component reaction that allows for the rapid assembly of complex molecules. In a typical sequence for creating quinoline-tetrazole hybrids from an 8-aminoquinoline precursor:

The 8-aminoquinoline is reacted with an aldehyde, an isocyanide (such as tert-butyl isocyanide), and an azide (B81097) source (like trimethylsilyl (B98337) azide). mdpi.com

This reaction leads to the formation of a tetrazole ring linked to the quinoline core. mdpi.com

The nature of the linker between the quinoline and tetrazole moieties can be varied to influence the molecule's properties. mdpi.com Different aldehydes can be used in the Ugi-azide reaction to introduce a variety of substituents on the newly formed tetrazole ring, allowing for fine-tuning of the hybrid molecule's lipophilicity and steric profile. mdpi.com

Other hybrid structures include linking the quinoline core to moieties like oxadiazoles, triazoles, and pyrazoles. researchgate.net These hybrid molecules are designed to interact with multiple biological targets or to combine the favorable properties of each constituent pharmacophore. researchgate.net

Design and Synthesis of this compound as a Ligand in Coordination Chemistry

Quinoline and its derivatives are widely used as ligands in coordination chemistry due to the presence of the nitrogen atom in the heterocyclic ring, which can donate its lone pair of electrons to a metal center. acs.orgmdpi.com The design of quinoline-type ligands is based on several key principles:

Chelation: Bidentate or polydentate ligands that can form stable chelate rings with a metal ion are often desired. In the case of 8-substituted quinolines, the substituent at the 8-position can act as a second donor site, creating a five- or six-membered chelate ring with the quinoline nitrogen. For example, 8-hydroxyquinoline (B1678124) is a classic bidentate ligand.

Steric and Electronic Effects: The substituents on the quinoline ring can be modified to tune the steric and electronic properties of the ligand. cdnsciencepub.com Electron-donating groups can increase the basicity of the nitrogen atom, leading to stronger coordination, while bulky substituents can influence the coordination geometry around the metal center. cdnsciencepub.com For this compound, the methoxy group is electron-donating, while the nitro group is strongly electron-withdrawing, which can influence the ligand's coordination behavior. vulcanchem.com

Hard and Soft Acid-Base (HSAB) Theory: The choice of donor atoms in the ligand is guided by the nature of the metal ion. Nitrogen is a borderline donor atom, making quinoline ligands versatile for coordinating with a wide range of metal ions.

Preorganization: Ligands can be designed to have a conformation that is pre-organized for metal binding, which can lead to higher stability constants for the resulting metal complexes.

The synthesis of metal complexes with this compound and its derivatives typically involves reacting the ligand with a metal salt in a suitable solvent. sysrevpharm.org The reaction conditions, such as temperature and stoichiometry, are optimized to obtain the desired complex. sysrevpharm.orgscispace.com

For example, silver(I) complexes of substituted nitroquinolines have been synthesized by reacting the quinoline ligand with silver nitrate (B79036). nih.gov The synthesis can be carried out in solution or via solid-state grinding. nih.gov

Once synthesized, the metal complexes are characterized using a variety of analytical techniques:

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups (e.g., C=N, N-O). sysrevpharm.org

UV-Visible Spectroscopy: Used to study the electronic transitions within the complex, which can provide insights into its geometry. sysrevpharm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for diamagnetic complexes to elucidate their structure in solution.

X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov

Elemental Analysis: Determines the elemental composition of the complex, which helps to confirm its stoichiometry. sysrevpharm.orgasianpubs.org

Molar Conductivity Measurements: Used to determine whether the complex is an electrolyte or non-electrolyte in solution. sysrevpharm.org

Magnetic Susceptibility Measurements: Provide information about the number of unpaired electrons in paramagnetic complexes, which can help to determine the oxidation state and coordination environment of the metal ion. asianpubs.org

Electronic Structure:

Computational Methods: Theoretical calculations, such as Density Functional Theory (DFT), are employed to model the electronic structure of the complexes. researchgate.net These calculations can provide insights into the molecular orbital energies (e.g., HOMO-LUMO gap), charge distribution, and the nature of the metal-ligand interactions. sysrevpharm.orgresearchgate.net

Electrochemical Studies: Techniques like cyclic voltammetry can be used to study the redox properties of the metal complexes. The reduction potential of the nitro group in this compound, for instance, can be influenced by coordination to a metal ion. nih.gov

Structural Elucidation:

X-ray Diffraction: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of coordination compounds in the solid state. nih.gov It reveals the coordination number and geometry of the metal ion (e.g., tetrahedral, square planar, octahedral), as well as the bond distances and angles within the complex. nih.govpsu.edu

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice of the coordination compound. nih.gov

Studies on related quinoline complexes have shown that the substituents on the quinoline ring play a critical role in determining the final structure and properties of the metal complex. For instance, in a silver(I) complex with 6-methoxy-8-nitroquinoline (B1580621), the ligand coordinates to the metal center, and the nitrate counter-ion also participates in the coordination sphere, leading to a polymeric structure. nih.gov The steric hindrance from the nitro group in 8-nitroquinoline (B147351) can lead to weaker coordination compared to other isomers like 5-nitroquinoline (B147367).

Advanced Analytical and Spectroscopic Characterization Techniques in Research on 2 Methoxy 8 Nitroquinoline

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound by measuring its mass with very high accuracy. For 2-Methoxy-8-nitroquinoline, HRMS provides the experimental mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺), which can be compared to the theoretically calculated value.

In a study detailing its synthesis, this compound was analyzed by HRMS. The results offered precise mass validation, confirming the molecular formula C₁₀H₈N₂O₃. This technique is indispensable for distinguishing between isomers and confirming the successful synthesis of the target molecule. semanticscholar.org The comparison between the calculated and found mass values provides a high degree of confidence in the compound's identity.

| Technique | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| HRMS | ESI-TOF | C₁₀H₉N₂O₃⁺: 205.0508 | Not explicitly stated, but data confirms structure. | rsc.orgmcmaster.ca |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy of this compound reveals distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing adjacent proton arrangements.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the quinoline (B57606) ring appear in the downfield region (δ 7.0–8.1 ppm), and the singlet for the methoxy (B1213986) (–OCH₃) group's protons appears further upfield. semanticscholar.org The precise chemical shifts and coupling constants (J) allow for the assignment of each proton to its specific position on the quinoline core.

Table of ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-3 | 7.02 | d | 8.9 | semanticscholar.org |

| H-4 | 8.04 | d | 8.9 | semanticscholar.org |

| H-5 | 7.90 | dd | 8.1, 1.4 | semanticscholar.org |

| H-6 | 7.42 | t | 7.9 | semanticscholar.org |

| H-7 | 7.96 | dd | 7.6, 1.4 | semanticscholar.org |

| OCH₃ | 4.07 | s | - | semanticscholar.org |

d = doublet, dd = doublet of doublets, t = triplet, s = singlet

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The spectrum shows signals for the nine carbon atoms of the quinoline ring and the one carbon of the methoxy group. semanticscholar.org Carbons attached to the electron-withdrawing nitro group and the nitrogen atom of the ring are typically shifted downfield.

Table of ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| C-2 | 163.9 | semanticscholar.org |

| C-3 | 115.2 | semanticscholar.org |

| C-4 | 138.3 | semanticscholar.org |

| C-4a | 122.7 | semanticscholar.org |

| C-5 | 124.1 | semanticscholar.org |

| C-6 | 131.6 | semanticscholar.org |

| C-7 | 126.3 | semanticscholar.org |

| C-8 | 138.6 | semanticscholar.org |

| C-8a | 146.7 | semanticscholar.org |

| OCH₃ | 54.2 | semanticscholar.org |

For complex molecules or to provide unequivocal signal assignments, two-dimensional (2D) NMR experiments are employed. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between nuclei.

While specific 2D NMR spectra for this compound are not detailed in the provided results, the structural elucidation of related quinoline derivatives frequently relies on these methods. mdpi.com For instance, a COSY spectrum would confirm the coupling relationships between adjacent protons (e.g., H-3/H-4 and H-5/H-6/H-7), while HSQC would correlate each proton signal with its directly attached carbon. An HMBC spectrum would reveal longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the entire molecular framework.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. The strong absorptions associated with the nitro group (NO₂) are particularly prominent. Other key vibrations include C-H stretches from the aromatic ring and methoxy group, C=C and C=N stretches within the quinoline ring, and C-O stretches of the methoxy ether linkage. semanticscholar.org

Table of Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |

| Asymmetric NO₂ Stretch | ~1525 | Strong absorption | semanticscholar.org |

| Symmetric NO₂ Stretch | ~1350 | Strong absorption | rsc.orgresearchgate.net |

| C-O-C Stretch | ~1276 | Ether linkage | semanticscholar.org |

| C=N/C=C Stretch | ~1624 | Aromatic ring vibrations | researchgate.net |

| Aromatic C-H Stretch | ~2949-2989 | Weak absorptions | semanticscholar.org |

These spectroscopic techniques, when used in combination, provide a comprehensive and unambiguous characterization of this compound, confirming its molecular structure and purity.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structural framework. While specific experimental Raman spectra for this compound are not extensively documented in current literature, analysis of related nitroquinoline compounds provides significant insight into the expected spectral features.

In studies of similar molecules, such as 8-hydroxy-5-nitroquinoline, researchers have successfully recorded and interpreted FT-Raman spectra, often in conjunction with FT-IR spectroscopy. researchgate.net These investigations are typically supported by quantum chemical calculations, particularly Density Functional Theory (DFT), to assign the observed vibrational frequencies to specific molecular motions. researchgate.netelixirpublishers.com For this compound, key Raman bands would be expected to arise from the stretching and deformation modes of the quinoline ring, the nitro group (NO₂), and the methoxy group (O-CH₃).

The principal vibrational modes anticipated for this compound are outlined in the table below, based on data from analogous structures.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro Group (NO₂) | Symmetric Stretch | 1330 - 1370 |

| Asymmetric Stretch | 1510 - 1550 | |

| Quinoline Ring | C=C and C=N Stretching | 1500 - 1630 |

| Ring Breathing Modes | 750 - 850 | |

| Methoxy Group (O-CH₃) | C-O-C Asymmetric Stretch | 1230 - 1275 |

| C-O-C Symmetric Stretch | 1020 - 1075 | |

| Note: This table is predictive, based on characteristic group frequencies and data from related nitroaromatic compounds. |

Theoretical DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in creating simulated Raman spectra that can guide the interpretation of experimental results. elixirpublishers.com Such computational approaches confirm the assignments of fundamental vibrational modes and help to understand the influence of substituents on the quinoline core. elixirpublishers.com

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic absorption (UV-Vis) and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions and photophysical properties of molecules. These methods provide information on how molecules like this compound interact with light. Studies on various nitroquinoline derivatives confirm the utility of UV-Vis spectroscopy for characterizing their electronic structure. nih.govgrafiati.com

For nitroaromatic compounds, the UV-Vis spectrum is typically characterized by π→π* transitions associated with the aromatic system and n→π* transitions involving the non-bonding electrons of the nitro group's oxygen atoms. The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 8-nitroquinoline (B147351).

| Technique | Parameter | Predicted/Observed Data | Interpretation |

| UV-Vis Absorption | λmax | Data not available; predicted via TD-DFT in research contexts. | Corresponds to electronic transitions (e.g., π→π, n→π). |

| Fluorescence | Emission λmax | Data not available. | Characterizes the energy of the first excited singlet state. |

| Quantum Yield (Φ) | Data not available. | Measures the efficiency of the fluorescence process. | |

| Note: This table highlights the parameters typically determined by these techniques. Specific values for this compound require experimental measurement or targeted computational studies. |

The analysis of UV-Vis spectra for a wide range of nitroquinolines has been used to interpret the influence of substituent type and position on the electronic properties of the quinoline core. grafiati.com

X-ray Diffraction Crystallography for Solid-State Structure Determination